tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate
Description
This compound is a piperidine-carboxylate derivative featuring a 5-bromo-1,3-thiazol-2-yl carbamoyl group. The tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen enhances steric protection and modulates solubility, while the bromine atom on the thiazole ring introduces electronic and steric effects critical for reactivity and biological interactions . Its synthesis typically involves coupling reactions between Boc-protected piperidine-4-carboxylic acid and functionalized thiazole intermediates, as seen in analogous compounds .
Properties
Molecular Formula |
C14H20BrN3O3S |
|---|---|
Molecular Weight |
390.30 g/mol |
IUPAC Name |
tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O3S/c1-14(2,3)21-13(20)18-6-4-9(5-7-18)11(19)17-12-16-8-10(15)22-12/h8-9H,4-7H2,1-3H3,(H,16,17,19) |
InChI Key |
FRDHLADUDMIZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=NC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with tert-butyl 4-isocyanatopiperidine-1-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Bromo vs. Nitrobenzoyl Groups
- tert-butyl 4-[(5-(2-nitrobenzoyl)-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate ():
The nitrobenzoyl group at position 5 of the thiazole introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution. However, the bromo substituent in the target compound offers a better leaving group for further derivatization (e.g., Suzuki coupling), increasing versatility in medicinal chemistry .
Bromo vs. Formyl/Methyl Groups
- tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (): The formyl group enables condensation reactions (e.g., formation of hydrazones), whereas the bromo group in the target compound facilitates cross-coupling reactions.
Piperidine Core Modifications
Carbamoyl vs. Urea Linkages
- tert-butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate (): Urea linkages enhance hydrogen-bonding capacity, improving target affinity in kinase inhibitors.
Stereochemical and Aromatic Modifications
- tert-butyl (3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(((1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)phenyl)piperidine-1-carboxylate ():
Stereochemistry (3S,4R) and aromatic substituents (e.g., benzo[d][1,3]dioxole) significantly influence selectivity for G protein-coupled receptor kinases. The target compound’s simpler structure may offer broader applicability but lower target specificity .
Kinase and Enzyme Inhibition
- tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate (): The benzimidazolone moiety improves inhibition of enzymes like 8-oxoguanine DNA glycosylase.
Metabolic Stability
- tert-butyl 4-(ethyl(2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate ():
Trifluoromethyl groups improve metabolic stability by resisting oxidative degradation. The bromo substituent in the target compound may increase susceptibility to cytochrome P450-mediated dehalogenation, necessitating prodrug strategies .
Data Table: Key Structural and Functional Comparisons
Biological Activity
tert-butyl 4-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C12H15BrN2O2S
- Molecular Weight : 329.23 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- P-glycoprotein (P-gp) Inhibition : Research indicates that compounds with thiazole moieties can modulate the activity of P-glycoprotein, a key player in drug transport and resistance mechanisms in cancer cells .
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo. It appears to exert cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis | |
| A549 | 12.3 | Cell cycle arrest at G0/G1 phase | |
| HeLa | 8.7 | Inhibition of P-gp activity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Case Study 1: Antitumor Efficacy
In a study conducted on breast cancer models, the administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Case Study 2: Drug Resistance Modulation
Another investigation focused on the compound's role in overcoming drug resistance in cancer therapy. By inhibiting P-glycoprotein-mediated efflux, it enhanced the efficacy of co-administered chemotherapeutics such as doxorubicin. This synergistic effect was observed in multidrug-resistant cell lines, suggesting potential for clinical applications in resistant cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
